REACTION_CXSMILES
|
[N:1]1C=CC=CC=1.[I:7][C:8]1[CH:16]=[CH:15][C:11]([C:12](Cl)=[O:13])=[CH:10][CH:9]=1>C(Cl)Cl>[I:7][C:8]1[CH:16]=[CH:15][C:11]([C:12]([NH2:1])=[O:13])=[CH:10][CH:9]=1
|
Name
|
secondary amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.19 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The suspension was shaken overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resin was filtered
|
Type
|
WASH
|
Details
|
washed with 3 portions of DCM, 3 portions of methanol, 3 portions of DCM, and 3 portions of methanol
|
Type
|
CUSTOM
|
Details
|
The resin was dried in vacuo overnight
|
Duration
|
8 (± 8) h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |